molecular formula C11H11FN2O B8734249 2-Cyano-N-[2-(4-fluorophenyl)-ethyl]-acetamide

2-Cyano-N-[2-(4-fluorophenyl)-ethyl]-acetamide

Cat. No.: B8734249
M. Wt: 206.22 g/mol
InChI Key: XSWSVEVQVGNYJR-UHFFFAOYSA-N
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Description

2-Cyano-N-[2-(4-fluorophenyl)-ethyl]-acetamide is an organic compound with the molecular formula C11H11FN2O It is a derivative of acetamide, featuring a cyano group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-[2-(4-fluorophenyl)-ethyl]-acetamide typically involves the reaction of 4-fluorobenzylamine with ethyl cyanoacetate. The reaction is carried out under reflux conditions in the presence of a base such as sodium ethoxide. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-[2-(4-fluorophenyl)-ethyl]-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.

    Condensation: Reagents such as aldehydes or ketones, and catalysts like p-toluenesulfonic acid.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution: Formation of substituted amides.

    Condensation: Formation of imines or other condensation products.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-Cyano-N-[2-(4-fluorophenyl)-ethyl]-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 2-Cyano-N-[2-(4-fluorophenyl)-ethyl]-acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The fluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-N-[2-(4-fluorophenyl)-ethyl]-acetamide is unique due to the presence of both the cyano and fluorophenyl groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications. The fluorophenyl group, in particular, enhances the compound’s stability and lipophilicity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H11FN2O

Molecular Weight

206.22 g/mol

IUPAC Name

2-cyano-N-[2-(4-fluorophenyl)ethyl]acetamide

InChI

InChI=1S/C11H11FN2O/c12-10-3-1-9(2-4-10)6-8-14-11(15)5-7-13/h1-4H,5-6,8H2,(H,14,15)

InChI Key

XSWSVEVQVGNYJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CC#N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 4-fluorophenethylamine (10.6 g, 76.2 mmol) and ethyl cyanoacetate (8.09 mL, 76.2 mmol) was heated in an open flask at 100° C. for 18 hours. The mixture was cooled and the resulting solid was triturated with ethanol, filtered and dried. Recrystallization from ethanol provided off-white crystals (8.2 g, 52%). 1H NMR (300 MHz, CDCl3) δ7.17 (m, 2H), 7.03 (t, J=9 Hz, 2H), 6.26 (bs, 1H), 3.54 (q, J=7 Hz, 2H), 3.35 (s, 2H), 2.84 (t, J=7 Hz, 2H). Mass spec (ES−) m/z 205.2 (M−H−, 100%).
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